n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide
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Overview
Description
n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide: is a synthetic organic compound characterized by the presence of a thiophene ring, an oxane ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Prop-2-enamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Introduction of halogen or other functional groups at the thiophene ring.
Scientific Research Applications
Chemistry: n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in the active site of enzymes, while the oxane ring can form hydrogen bonds with polar residues. The prop-2-enamide group can participate in covalent bonding with nucleophilic residues, leading to inhibition or activation of the target enzyme or receptor.
Comparison with Similar Compounds
- 2-(Thiophen-2-yl)oxan-4-amine hydrochloride
- 4-(Thiophen-2-yl)oxan-4-amine
- But-2-enamide
Comparison:
- 2-(Thiophen-2-yl)oxan-4-amine hydrochloride: Similar in structure but lacks the prop-2-enamide group, which limits its reactivity and potential applications.
- 4-(Thiophen-2-yl)oxan-4-amine: Similar in structure but lacks the prop-2-enamide group, affecting its chemical properties and biological activities.
- But-2-enamide: Lacks the thiophene and oxane rings, making it less versatile in terms of chemical reactivity and potential applications.
Uniqueness: n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide is unique due to the combination of the thiophene ring, oxane ring, and prop-2-enamide group, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-12(14)13-9-5-6-15-10(8-9)11-4-3-7-16-11/h2-4,7,9-10H,1,5-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYHWJRKRVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC(C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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